molecular formula C16H14N4O3S B2520055 2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide CAS No. 1286732-27-1

2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide

Cat. No. B2520055
CAS RN: 1286732-27-1
M. Wt: 342.37
InChI Key: KXKJKBHMNPKPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide, also known as BTOC, is a compound that has been widely used in scientific research. BTOC is a heterocyclic compound that contains both oxazole and thiazole rings. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthetic Approaches and Chemical Modifications

  • Chemical Synthesis of Benzazoles

    Benzazoles and their derivatives display a variety of biological activities, with some being used in clinical applications. Synthetic chemists focus on developing new procedures for compounds with guanidine moieties, such as 2-aminobenzimidazole and benzothiazoles, due to their potential therapeutic applications. The synthesis involves modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties, facilitating the investigation of new pharmacophores (Rosales-Hernández et al., 2022).

  • Pharmacological Potential of Benzothiazoles

    Benzothiazole derivatives are known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, showcasing the structural simplicity and ease of synthesis that provides scope for the development of chemical libraries aimed at discovering new therapeutic agents (Kamal et al., 2015).

Therapeutic Applications and Mechanisms

  • Antitumor and Anticancer Properties: Benzothiazole derivatives have been extensively investigated for their antitumor agents. Structural modifications of the benzothiazole scaffold have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. The promising biological profile and synthetic accessibility of these compounds suggest their potential as drug candidates for cancer chemotherapy (Ahmed et al., 2012).

Molecular Imaging and Diagnostic Applications

  • Amyloid Imaging in Alzheimer's Disease: Compounds related to benzothiazoles have been used as radioligands for PET amyloid imaging, a technique crucial for early detection of Alzheimer's disease. The imaging technique aids in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, which is vital for evaluating new antiamyloid therapies (Nordberg, 2007).

Mechanism of Action

The compound has been identified as a potent and specific inhibitor of CK1δ . It exhibits high affinity towards CK1δ and also inhibits CK1ε . It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner .

properties

IUPAC Name

2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-10(2)24-16(17-9)20-14(22)12-8-23-15(18-12)19-13(21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKJKBHMNPKPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.